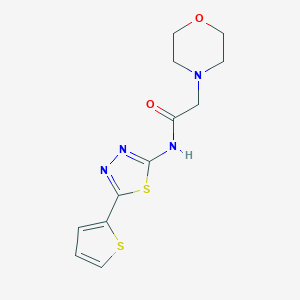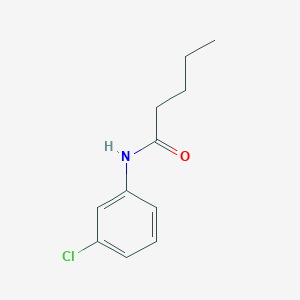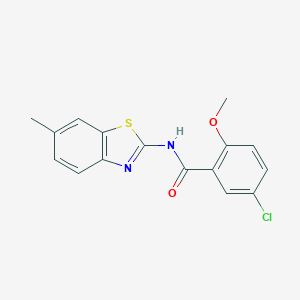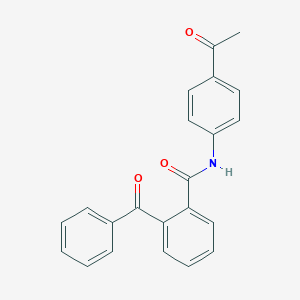
2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the thiophene ring and finally the morpholine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
相似化合物的比较
Similar Compounds
- 4-(4-morpholinyl)-2-(2-thienyl)quinoline hydrobromide
- 4,6-disubstituted-2-(4-morpholinyl)pyrimidines
Uniqueness
2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of a morpholine ring, a thiophene ring, and a thiadiazole ring This structure imparts specific chemical and biological properties that are not found in other similar compounds
属性
分子式 |
C12H14N4O2S2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H14N4O2S2/c17-10(8-16-3-5-18-6-4-16)13-12-15-14-11(20-12)9-2-1-7-19-9/h1-2,7H,3-6,8H2,(H,13,15,17) |
InChI 键 |
OUFSGKHVEYHBKQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=NN=C(S2)C3=CC=CS3 |
规范 SMILES |
C1COCCN1CC(=O)NC2=NN=C(S2)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















